alpha-Hydroxyalprazolam

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

(8-chloro-6-phenyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-1-yl)methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13ClN4O/c18-12-6-7-14-13(8-12)17(11-4-2-1-3-5-11)19-9-15-20-21-16(10-23)22(14)15/h1-8,23H,9-10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZURUZYHEEMDQBU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=NN=C(N2C3=C(C=C(C=C3)Cl)C(=N1)C4=CC=CC=C4)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13ClN4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60190613 |

Source

|

| Record name | alpha-Hydroxyalprazolam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60190613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37115-43-8 |

Source

|

| Record name | α-Hydroxyalprazolam | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37115-43-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-Hydroxyalprazolam | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037115438 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | alpha-Hydroxyalprazolam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60190613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α-Hydroxyalprazolam | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | .ALPHA.-HYDROXYALPRAZOLAM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V7J2Z5Y50U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Alpha-hydroxyalprazolam | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013943 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Structure and Properties of alpha-Hydroxyalprazolam

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and analytical methodologies related to alpha-hydroxyalprazolam, a primary active metabolite of the widely prescribed anxiolytic, alprazolam. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and metabolic studies.

Chemical Identity and Structure

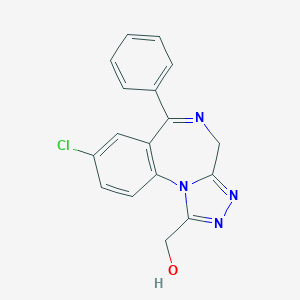

This compound is a triazolobenzodiazepine and a major metabolite of alprazolam.[1][2] Its chemical structure is characterized by the addition of a hydroxyl group to the methyl group at the 1-position of the triazolo ring of the alprazolam molecule.

IUPAC Name: (8-chloro-6-phenyl-4H-[3][4][5]triazolo[4,3-a][3][5]benzodiazepin-1-yl)methanol[6]

Chemical Structure:

Caption: Chemical structure and basic identifiers of this compound.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Reference |

| Molecular Formula | C₁₇H₁₃ClN₄O | [6] |

| Molecular Weight | 324.76 g/mol | [6] |

| Melting Point | 204.0-206.5 °C | [2] |

| Solubility | Soluble in methanol. Insoluble in aqueous solutions. | [7] |

| Predicted LogP | 1.52 | [2] |

| Predicted Water Solubility | 0.092 g/L | [2] |

Metabolism and Pharmacokinetics

This compound is a pharmacologically active metabolite of alprazolam.[8] The biotransformation of alprazolam to this compound is primarily mediated by the cytochrome P450 enzymes CYP3A4 and CYP3A5 in the liver.[8][9] While both enzymes can produce this compound, CYP3A5 exhibits a higher relative formation rate for this metabolite compared to CYP3A4.[9]

Following its formation, this compound can undergo further metabolism via glucuronidation.[10]

Caption: Metabolic conversion of alprazolam to its hydroxylated metabolite.

Experimental Protocols

This section outlines methodologies for key experiments related to this compound.

Synthesis of 3-Hydroxy-1,4-Benzodiazepines (General Procedure)

Materials:

-

1,4-Benzodiazepine precursor

-

Iodine (I₂)

-

Potassium acetate (KOAc)

-

Potassium peroxydisulfate (K₂S₂O₈)

-

Appropriate solvents

Procedure:

-

A mixture of the 1,4-benzodiazepine precursor, potassium acetate (2 equivalents), and a catalytic amount of iodine (20-50 mol%) is prepared in a suitable solvent.

-

Potassium peroxydisulfate (1-2 equivalents) is added as a stoichiometric oxidant.

-

The reaction mixture is stirred at an appropriate temperature until the reaction is complete, monitored by a suitable technique (e.g., TLC).

-

The resulting 3-acetoxy-1,4-benzodiazepine is isolated and purified.

-

Selective saponification of the acetoxy group is performed to yield the 3-hydroxy-1,4-benzodiazepine.

-

The final product is purified to a high degree (>99.8%).[1]

Quantification in Human Plasma by LC-MS/MS

This protocol describes a sensitive and specific method for the quantitative determination of this compound in human plasma.[11][12]

Materials:

-

Human plasma samples

-

This compound certified reference standard

-

Deuterium-labeled internal standard (e.g., this compound-d5)

-

Toluene, Methylene chloride, Methanol, Formic acid (HPLC grade)

-

Reversed-phase C18 HPLC column

Procedure:

-

Sample Preparation (Liquid-Liquid Extraction):

-

To 1 mL of plasma, add the internal standard.

-

Buffer the plasma to an alkaline pH.

-

Extract with a mixture of toluene/methylene chloride (e.g., 7:3 v/v).

-

Vortex and centrifuge to separate the layers.

-

Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

-

-

LC-MS/MS Analysis:

-

HPLC:

-

Mass Spectrometry (MS/MS):

-

Ionization: Electrospray Ionization (ESI), positive mode.

-

Detection: Selected Reaction Monitoring (SRM).

-

-

Caption: Experimental workflow for the quantification of this compound.

In Vitro Metabolism using Human Liver Microsomes

This protocol outlines a general procedure to study the in vitro metabolism of alprazolam to this compound.

Materials:

-

Human liver microsomes (HLM)

-

Alprazolam

-

NADPH regenerating system (e.g., G6P, G6PD, NADP+)

-

Phosphate buffer (pH 7.4)

-

Acetonitrile (for reaction termination)

Procedure:

-

Prepare an incubation mixture containing HLM, phosphate buffer, and alprazolam in a microcentrifuge tube.

-

Pre-incubate the mixture at 37°C for a few minutes.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubate at 37°C for a specified time (e.g., 30-60 minutes).

-

Terminate the reaction by adding an equal volume of ice-cold acetonitrile.

-

Centrifuge to pellet the precipitated proteins.

-

Analyze the supernatant for the presence of this compound using a validated analytical method like LC-MS/MS.

GABA-A Receptor Binding Assay (General Protocol)

This protocol provides a general framework for a radioligand binding assay to assess the affinity of this compound for the benzodiazepine site on the GABA-A receptor.[3][4][5][13]

Materials:

-

Brain tissue homogenate (e.g., rat cerebral cortex) as a source of GABA-A receptors.

-

Radioligand specific for the benzodiazepine site (e.g., [³H]-Flumazenil).

-

This compound (as the competing non-radiolabeled ligand).

-

Assay buffer (e.g., Tris-HCl, pH 7.4).

-

Non-specific binding control (e.g., a high concentration of a known benzodiazepine like diazepam).

-

Glass fiber filters.

-

Scintillation cocktail and liquid scintillation counter.

Procedure:

-

Membrane Preparation: Prepare a crude synaptic membrane fraction from the brain tissue through homogenization and differential centrifugation.

-

Binding Assay:

-

In test tubes, combine the membrane preparation, radioligand at a fixed concentration, and varying concentrations of this compound.

-

Include tubes for total binding (only radioligand and membranes) and non-specific binding (radioligand, membranes, and a high concentration of a non-labeled benzodiazepine).

-

Incubate the tubes at a controlled temperature (e.g., 0-4°C) for a sufficient time to reach equilibrium.

-

-

Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters under vacuum to trap the membranes with bound radioligand.

-

Quantification:

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials with scintillation cocktail.

-

Measure the radioactivity using a liquid scintillation counter.

-

-

Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC₅₀ value for this compound and subsequently calculate the Ki (inhibition constant).

Signaling Pathway

This compound, like its parent compound alprazolam, is a positive allosteric modulator of the GABA-A receptor.[8] It binds to the benzodiazepine site on the receptor, which is distinct from the GABA binding site. This binding enhances the effect of the neurotransmitter GABA, leading to an increased influx of chloride ions into the neuron. The resulting hyperpolarization of the neuronal membrane causes an inhibitory effect on neurotransmission, which is responsible for the anxiolytic, sedative, and anticonvulsant properties of the compound.

Caption: Mechanism of action of this compound at the GABA-A receptor.

Conclusion

This technical guide has provided a detailed overview of the chemical structure, physicochemical properties, metabolic pathways, and key experimental protocols related to this compound. The information presented herein is intended to support further research and development activities involving this important active metabolite of alprazolam. The provided methodologies for quantification, in vitro metabolism, and receptor binding assays offer a foundation for a variety of experimental designs. The visualization of the metabolic pathway and signaling mechanism aims to facilitate a clear understanding of the compound's biological context.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Human Metabolome Database: Showing metabocard for this compound (HMDB0013943) [hmdb.ca]

- 3. Benzodiazepine binding to GABA(A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. currentprotocols.onlinelibrary.wiley.com [currentprotocols.onlinelibrary.wiley.com]

- 5. benchchem.com [benchchem.com]

- 6. This compound | C17H13ClN4O | CID 162244 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. scitechnol.com [scitechnol.com]

- 9. ClinPGx [clinpgx.org]

- 10. unitedchem.com [unitedchem.com]

- 11. Quantitation of alprazolam and this compound in human plasma using liquid chromatography electrospray ionization MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

- 13. Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of alpha-Hydroxyalprazolam

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alpha-hydroxyalprazolam is the primary active metabolite of the widely prescribed benzodiazepine, alprazolam (brand name Xanax).[1][2] Understanding its physicochemical properties is crucial for drug development, bioanalytical method development, and pharmacokinetic and pharmacodynamic studies. This technical guide provides a comprehensive overview of the core physicochemical characteristics of this compound, detailed experimental protocols for its detection, and visual representations of its metabolic pathway and analytical workflows.

Core Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Source |

| Molecular Formula | C17H13ClN4O | [3] |

| Molecular Weight | 324.76 g/mol | [3] |

| Melting Point | 129-134 °C | [4] |

| 204.0-206.5 °C | [3] | |

| pKa (Strongest Acidic) | 13.72 (Predicted) | [1] |

| pKa (Strongest Basic) | 4.97 (Predicted) | [1] |

| Water Solubility | 0.092 g/L (Predicted) | [1] |

| LogP | 1.53 (Predicted, ALOGPS) | [1] |

| 1.52 (Predicted, ChemAxon) | [1] | |

| 1.70 | [4] |

Experimental Protocols

Determination of this compound in Biological Samples

Several analytical methods have been developed for the detection and quantification of this compound in biological matrices such as urine and plasma. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common techniques.

1. Gas Chromatography-Mass Spectrometry (GC-MS) Method for Urinalysis [5]

-

Objective: To detect and quantify this compound and other benzodiazepines in urine.

-

Sample Preparation:

-

Urine samples undergo enzymatic hydrolysis with β-glucuronidase to cleave glucuronide conjugates.

-

An internal standard (e.g., oxazepam-2H5) is added to the samples.

-

Liquid-liquid extraction is performed using a suitable solvent.

-

The extracted analytes are derivatized using a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), to improve volatility and chromatographic performance.[6]

-

-

Instrumentation: Gas chromatograph coupled with a mass spectrometer.

-

Chromatographic Conditions:

-

Column: A suitable capillary column, such as a Restek-200, is used for separation.[6]

-

Carrier Gas: Hydrogen or helium.

-

-

Mass Spectrometry: The mass spectrometer is operated in electron ionization (EI) mode for fragmentation and detection of the target analytes.

-

Quantification: The concentration of this compound is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve. The limit of quantitation (LOQ) for this method is typically less than 10 ng/mL.[5]

2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method for Plasma [7]

-

Objective: To quantify alprazolam and this compound in plasma or dried blood spots.

-

Sample Preparation:

-

Deuterium-labeled internal standards are added to the plasma samples.

-

The samples are buffered to an alkaline pH (e.g., pH 9 with sodium borate buffer).[6]

-

Liquid-liquid extraction is performed using an organic solvent mixture (e.g., toluene-methylene chloride).[6]

-

The organic layer is separated, evaporated to dryness, and the residue is reconstituted in the mobile phase.

-

-

Instrumentation: A high-performance liquid chromatograph (HPLC) or ultra-high-performance liquid chromatograph (UHPLC) coupled to a tandem mass spectrometer.

-

Chromatographic Conditions:

-

Column: A reverse-phase C18 column is typically used.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., formic acid in water) and an organic solvent (e.g., acetonitrile).

-

-

Mass Spectrometry: The mass spectrometer is operated in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM) for high selectivity and sensitivity.

-

Quantification: The concentration is determined using a calibration curve constructed from the peak area ratios of the analyte to the internal standard. This method can achieve a limit of quantitation of around 2.0 to 6.0 ng/mL.[7]

Signaling Pathways and Metabolism

This compound, like its parent compound alprazolam, exerts its pharmacological effects by modulating the gamma-aminobutyric acid (GABA)ergic system.[8] It acts as a positive allosteric modulator of the GABA-A receptor, enhancing the inhibitory effects of GABA in the central nervous system.[8][9]

The metabolic pathway of alprazolam to this compound and its subsequent elimination is a critical aspect of its pharmacology.

Caption: Metabolic conversion of alprazolam to this compound and its subsequent glucuronidation for excretion.

Experimental Workflow

The following diagram illustrates a typical workflow for the analysis of this compound in a biological sample using LC-MS/MS.

Caption: A generalized workflow for the extraction and quantification of this compound from biological samples.

References

- 1. Human Metabolome Database: Showing metabocard for this compound (HMDB0013943) [hmdb.ca]

- 2. medchemexpress.com [medchemexpress.com]

- 3. CAS Common Chemistry [commonchemistry.cas.org]

- 4. This compound | CAS#:37115-43-8 | Chemsrc [chemsrc.com]

- 5. Urinalysis of this compound, alpha-hydroxytriazolam, and other benzodiazepine compounds by GC/EIMS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Determination of alprazolam and this compound in human plasma by gas chromatography/negative-ion chemical ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Development and validation of an LC-MS/MS assay for the quantitative analysis of alprazolam, α-hydroxyalprazolam and hy… [ouci.dntb.gov.ua]

- 8. What is the mechanism of Alprazolam? [synapse.patsnap.com]

- 9. ClinPGx [clinpgx.org]

The In Vitro Conversion of Alprazolam to α-Hydroxyalprazolam: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro metabolism of alprazolam, with a specific focus on its conversion to the active metabolite, α-hydroxyalprazolam. This document details the key enzymes involved, kinetic parameters, and standardized experimental protocols for studying this metabolic pathway.

Introduction

Alprazolam, a triazolobenzodiazepine, is primarily metabolized in the liver by cytochrome P450 (CYP) enzymes. The main metabolic pathways involve hydroxylation to form 4-hydroxyalprazolam and α-hydroxyalprazolam.[1][2] While 4-hydroxyalprazolam is the major metabolite, α-hydroxyalprazolam is pharmacologically more active.[1] Understanding the in vitro kinetics of α-hydroxyalprazolam formation is crucial for predicting drug-drug interactions, assessing metabolic stability, and characterizing the overall pharmacokinetic profile of alprazolam. This guide outlines the methodologies to investigate this specific metabolic route.

Metabolic Pathway of Alprazolam

Alprazolam undergoes oxidative metabolism predominantly mediated by the CYP3A subfamily of enzymes, primarily CYP3A4 and to a lesser extent, CYP3A5.[1][3] The two primary metabolites are 4-hydroxyalprazolam and α-hydroxyalprazolam.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the in vitro metabolism of alprazolam to its hydroxylated metabolites.

Table 1: Michaelis-Menten Kinetic Parameters for Alprazolam Hydroxylation

| Enzyme Source | Metabolite | Km (µM) | Vmax (pmol/min/mg protein) | Intrinsic Clearance (CLint) (µL/min/mg protein) |

| Human Liver Microsomes | 4-Hydroxyalprazolam | 170-305[3] | 1,250 - 3,020[4] | 0.09 - 1.69[4] |

| Human Liver Microsomes | α-Hydroxyalprazolam | 63-441[3] | 31 - 630[4] | 0.01 - 0.33[4] |

| Recombinant CYP3A4 | 4-Hydroxyalprazolam | - | - | ~2-fold higher than CYP3A5[5] |

| Recombinant CYP3A4 | α-Hydroxyalprazolam | - | - | ~3-fold lower than CYP3A5[5] |

| Recombinant CYP3A5 | 4-Hydroxyalprazolam | - | - | ~2-fold lower than CYP3A4[5] |

| Recombinant CYP3A5 | α-Hydroxyalprazolam | - | - | ~3-fold higher than CYP3A4[5] |

Table 2: Inhibition of α-Hydroxyalprazolam Formation by Ketoconazole

| Enzyme Source | Inhibitor | IC50 (µM) |

| Human Liver Microsomes | Ketoconazole (2S,4S enantiomer) | 0.13[6] |

| Recombinant CYP3A4 | Ketoconazole (2S,4R enantiomer) | 0.03[6] |

| Recombinant CYP3A5 | Ketoconazole (2S,4S enantiomer) | 0.05[6] |

Experimental Protocols

In Vitro Metabolism of Alprazolam using Human Liver Microsomes

This protocol outlines the procedure for assessing the formation of α-hydroxyalprazolam from alprazolam in a human liver microsomal system.

Materials:

-

Pooled human liver microsomes (HLM)

-

Alprazolam

-

α-Hydroxyalprazolam (analytical standard)

-

Potassium phosphate buffer (100 mM, pH 7.4)

-

Magnesium chloride (MgCl₂)

-

NADPH regenerating system (e.g., Glucose-6-phosphate, Glucose-6-phosphate dehydrogenase, and NADP⁺) or NADPH

-

Acetonitrile (ice-cold)

-

Water (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid

Procedure:

-

Preparation of Reagents:

-

Prepare a 100 mM potassium phosphate buffer (pH 7.4).

-

Prepare a stock solution of the NADPH regenerating system or NADPH in the phosphate buffer.

-

Prepare a stock solution of alprazolam in a suitable solvent (e.g., methanol or DMSO). The final concentration of the organic solvent in the incubation mixture should be less than 1%.

-

-

Incubation:

-

In a microcentrifuge tube, add the following in order:

-

Potassium phosphate buffer (to final volume)

-

Human liver microsomes (final concentration typically 0.1-1.0 mg/mL)[7]

-

MgCl₂ (final concentration typically 3-5 mM)

-

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the metabolic reaction by adding the alprazolam stock solution to the desired final concentration (a range of concentrations is used for kinetic studies).

-

Immediately add the NADPH regenerating system or NADPH to start the reaction.

-

Incubate the reaction mixture at 37°C for a specified time (e.g., 0, 5, 15, 30, and 60 minutes). The incubation time should be within the linear range of metabolite formation.

-

-

Reaction Termination:

-

Terminate the reaction by adding 2-3 volumes of ice-cold acetonitrile. This will precipitate the microsomal proteins.

-

Vortex the samples and centrifuge at a high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.

-

-

Sample Analysis:

-

Transfer the supernatant to a clean tube or an HPLC vial for analysis by HPLC-MS/MS.

-

HPLC-MS/MS Method for Quantification of α-Hydroxyalprazolam

This method provides a sensitive and specific means of quantifying α-hydroxyalprazolam in the supernatant from the in vitro metabolism assay.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Chromatographic Conditions:

-

Column: A reversed-phase C18 column is commonly used.[8]

-

Mobile Phase A: Water with 0.1% formic acid.[8]

-

Mobile Phase B: Methanol or acetonitrile with 0.1% formic acid.[8]

-

Flow Rate: Typically 0.2-0.5 mL/min. A flow rate of 250 µL/min has been reported.[8]

-

Gradient: A gradient elution is typically used to separate the parent drug from its metabolites.

-

Injection Volume: 5-20 µL.

Mass Spectrometry Conditions:

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Alprazolam: Precursor ion (m/z) → Product ion (m/z)

-

α-Hydroxyalprazolam: Precursor ion (m/z) → Product ion (m/z)

-

(Note: Specific m/z values should be optimized for the instrument used.)

-

Sample Preparation for Analysis:

-

The supernatant from the terminated incubation can be directly injected or may require further dilution with the mobile phase.

-

The use of a deuterated internal standard for both alprazolam and α-hydroxyalprazolam is recommended for accurate quantification.

Data Analysis

The concentration of α-hydroxyalprazolam in each sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of the analytical standard.

Kinetic parameters (Km and Vmax) are calculated by fitting the metabolite formation rate at different substrate concentrations to the Michaelis-Menten equation using non-linear regression analysis. Intrinsic clearance (CLint) is then calculated as the ratio of Vmax to Km.

Conclusion

This technical guide provides a framework for the in vitro investigation of alprazolam metabolism to α-hydroxyalprazolam. The detailed protocols for microsomal incubation and HPLC-MS/MS analysis, along with the summarized quantitative data, offer a valuable resource for researchers in drug metabolism and pharmacokinetics. Adherence to these methodologies will ensure the generation of robust and reproducible data, contributing to a better understanding of the metabolic fate of alprazolam.

References

- 1. Differential metabolism of alprazolam by liver and brain cytochrome (P4503A) to pharmacologically active metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Metabolic interaction between ethanol, high-dose alprazolam and its two main metabolites using human liver microsomes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Alprazolam metabolism in vitro: studies of human, monkey, mouse, and rat liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. [PDF] Quantitation of alprazolam and alpha-hydroxyalprazolam in human plasma using liquid chromatography electrospray ionization MS-MS. | Semantic Scholar [semanticscholar.org]

- 5. chromatographytoday.com [chromatographytoday.com]

- 6. quod.lib.umich.edu [quod.lib.umich.edu]

- 7. The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Quantitation of alprazolam and this compound in human plasma using liquid chromatography electrospray ionization MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Mechanism of Action of alpha-Hydroxyalprazolam

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the mechanism of action of alpha-hydroxyalprazolam, a primary active metabolite of the widely prescribed anxiolytic, alprazolam. The document details its interaction with the γ-aminobutyric acid type A (GABA-A) receptor, presenting available quantitative data on binding affinity and a qualitative assessment of its efficacy. Detailed experimental protocols for radioligand binding assays and patch-clamp electrophysiology are provided to facilitate further research. The guide also includes visualizations of the relevant signaling pathways and experimental workflows to support a deeper understanding of the molecular pharmacology of this compound.

Introduction

Alprazolam, a triazolobenzodiazepine, is extensively used in the management of anxiety and panic disorders.[1] Its pharmacological effects are primarily mediated through the positive allosteric modulation of the GABA-A receptor.[2] In the liver, alprazolam is metabolized by cytochrome P450 3A4 (CYP3A4) into two major metabolites: this compound and 4-hydroxyalprazolam.[1] While both are pharmacologically active, this compound is considered the more significant contributor to the overall pharmacological profile of alprazolam due to its higher relative potency.[3] This guide focuses on the core mechanism of action of this compound, providing a detailed examination of its molecular interactions and functional consequences at the GABA-A receptor.

Core Mechanism of Action: Positive Allosteric Modulation of the GABA-A Receptor

The primary mechanism of action of this compound is as a positive allosteric modulator (PAM) of the GABA-A receptor.[3] GABA-A receptors are ligand-gated ion channels that mediate the majority of fast inhibitory neurotransmission in the central nervous system.[2]

Upon binding of the endogenous neurotransmitter GABA, the receptor's integral chloride ion (Cl⁻) channel opens, leading to an influx of Cl⁻ and hyperpolarization of the neuronal membrane. This hyperpolarization makes it more difficult for the neuron to fire an action potential, resulting in an inhibitory effect.[3]

This compound, like its parent compound alprazolam, binds to a distinct allosteric site on the GABA-A receptor, known as the benzodiazepine site. This binding event does not directly open the chloride channel but rather enhances the effect of GABA.[2] The potentiation of GABA's effect is achieved by increasing the frequency of channel opening when GABA is bound, leading to a greater influx of chloride ions and a more pronounced inhibitory signal.[3]

Signaling Pathway

The binding of this compound to the benzodiazepine site on the GABA-A receptor initiates a conformational change that allosterically enhances the receptor's affinity for GABA. This leads to a more robust inhibitory postsynaptic potential.

References

The Pharmacokinetics of alpha-Hydroxyalprazolam in Humans: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current state of knowledge regarding the pharmacokinetics of alpha-hydroxyalprazolam, a primary active metabolite of the widely prescribed anxiolytic, alprazolam. While alprazolam's pharmacokinetic profile is well-documented, specific quantitative data for its metabolites are less abundant in publicly available literature. This document synthesizes available data on the formation, distribution, and elimination of this compound in humans, presenting quantitative findings in structured tables and detailing relevant experimental methodologies. Furthermore, metabolic pathways are visualized to provide a clear understanding of the biotransformation processes. This guide is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and clinical pharmacology.

Introduction

Alprazolam, a triazolobenzodiazepine, undergoes extensive metabolism in the liver, primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme. This process yields two major metabolites: this compound and 4-hydroxyalprazolam.[1][2] While both are pharmacologically active, this compound exhibits a higher potency, with a relative potency of 0.66 compared to alprazolam in animal models of seizure inhibition. However, its clinical significance is considered minimal due to its low plasma concentrations relative to the parent drug.[2] Understanding the pharmacokinetic profile of this compound is crucial for a complete comprehension of alprazolam's overall disposition and for assessing potential drug-drug interactions.

Metabolic Pathway of Alprazolam

Alprazolam is metabolized predominantly in the liver through oxidation. The primary pathway involves hydroxylation at the alpha- and 4-positions of the alprazolam molecule, catalyzed mainly by CYP3A4, to form this compound and 4-hydroxyalprazolam, respectively.[1][2] Some in-vitro evidence suggests that CYP3A5 may also contribute to the formation of this compound. These hydroxylated metabolites are then further metabolized through glucuronide conjugation before being excreted in the urine.[1]

Pharmacokinetic Parameters of this compound

Quantitative pharmacokinetic data for this compound in humans are limited. The most comprehensive data comes from a study involving the administration of a single oral dose of alprazolam.

| Parameter | Value | Study Population | Dosing Regimen | Source |

| Cmax (Maximum Plasma Concentration) | 0.18 ng/mL | 10 healthy subjects | Single 1 mg oral dose of alprazolam | Crouch et al., 1999 |

| Tmax (Time to Maximum Plasma Concentration) | 4 hours | 10 healthy subjects | Single 1 mg oral dose of alprazolam | Crouch et al., 1999 |

Experimental Protocols

The following section details the methodologies of key studies that have provided quantitative data on this compound.

Quantification of Alprazolam and this compound in Human Plasma

-

Study Design: A clinical study involving 10 healthy human subjects who were administered a single 1 mg oral dose of alprazolam.

-

Sample Collection: Blood samples were collected at various time points post-administration.

-

Analytical Method: A sensitive and specific high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method was developed and validated for the simultaneous quantification of alprazolam and this compound in plasma.

-

Sample Preparation: Plasma samples were subjected to liquid-liquid extraction.

-

Chromatography: Reversed-phase HPLC was used for separation.

-

Detection: Mass spectrometry was used for detection and quantification.

-

Discussion and Conclusion

The available evidence indicates that this compound is a pharmacologically active metabolite of alprazolam, formed primarily by CYP3A4-mediated hydroxylation. However, its contribution to the overall clinical effects of alprazolam is likely limited due to its low plasma concentrations. The pharmacokinetic profile of this compound is characterized by a Cmax of approximately 0.18 ng/mL and a Tmax of 4 hours following a single 1 mg oral dose of alprazolam.

A significant gap in the current literature is the absence of a complete pharmacokinetic profile for this compound, including definitive values for AUC, elimination half-life, clearance, and volume of distribution. Further research is warranted to fully characterize the pharmacokinetics of this metabolite, which would provide a more complete understanding of alprazolam's disposition in humans and could be valuable for refining physiologically based pharmacokinetic (PBPK) models. Such studies would be particularly beneficial for predicting the impact of drug-drug interactions involving CYP3A4 inhibitors or inducers on the exposure to both alprazolam and its active metabolites.

References

Toxicological Profile of alpha-Hydroxyalprazolam: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the toxicological profile of alpha-hydroxyalprazolam, a primary active metabolite of the widely prescribed benzodiazepine, alprazolam. While extensive toxicological data exists for the parent compound, specific quantitative data for this compound is limited in publicly available literature. This document synthesizes the available information on its metabolism, pharmacokinetics, pharmacodynamics, and known toxicological properties, while also providing context from data on alprazolam where relevant. Experimental protocols for key analytical and toxicological assays are detailed, and critical biological pathways are visualized to support further research and drug development efforts.

Introduction

This compound is a pharmacologically active metabolite of alprazolam, a short-acting triazolobenzodiazepine.[1] Alprazolam exerts its anxiolytic, sedative, and anticonvulsant effects by modulating the gamma-aminobutyric acid type A (GABA-A) receptor.[2] Following administration, alprazolam is extensively metabolized in the liver, primarily by cytochrome P450 3A4 (CYP3A4) and to a lesser extent by CYP3A5, into two main active metabolites: this compound and 4-hydroxyalprazolam.[2][3] Although active, this compound is generally considered to be less potent than its parent compound and is found at lower concentrations in plasma.[2][4] Understanding the toxicological profile of this metabolite is crucial for a complete safety assessment of alprazolam and for the development of new chemical entities that may share similar metabolic pathways.

Metabolism and Pharmacokinetics

The formation of this compound is a key step in the metabolic clearance of alprazolam. The hydroxylation of the methyl group at the triazolo ring leads to the formation of this metabolite.

Data Presentation: Pharmacokinetic Parameters

| Parameter | Alprazolam | This compound | 4-Hydroxyalprazolam | Reference |

| Peak Plasma Concentration (Cmax) after 1 mg oral alprazolam | 12 to 22 µg/L | ~0.1 µg/L (estimated) | <10% of parent drug | [2] |

| Time to Peak Plasma Concentration (Tmax) | 0.7 to 1.8 hours | Slower than alprazolam | Slower than alprazolam | [2] |

| Elimination Half-life (t½) | 9 to 16 hours | Similar to alprazolam | Similar to alprazolam | [2] |

| Plasma Protein Binding | 80% | Not specified | Not specified | [4] |

| Relative Potency (Benzodiazepine Receptor Binding) | 1 | 0.66 | 0.20 | [1] |

Note: Data for this compound and 4-hydroxyalprazolam are often presented as being significantly lower than the parent compound, with their contribution to the overall pharmacological effect considered minimal.

Metabolic Pathway

The metabolic conversion of alprazolam to its hydroxylated metabolites is a critical step for its elimination.

References

- 1. Alprazolam is relatively more toxic than other benzodiazepines in overdose - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Clinical pharmacokinetics of alprazolam. Therapeutic implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacokinetics of the newer benzodiazepines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Alprazolam - Wikipedia [en.wikipedia.org]

The Cytochrome P450-Mediated Metabolism of Alprazolam to Alpha-Hydroxyalprazolam: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the metabolic pathway leading from the widely prescribed anxiolytic, alprazolam, to its active metabolite, alpha-hydroxyalprazolam. A thorough understanding of this biotransformation is critical for drug development, clinical pharmacology, and toxicological studies. This document outlines the key enzymatic players, summarizes quantitative metabolic data, details relevant experimental protocols, and provides a visual representation of the metabolic cascade.

Core Metabolic Pathway

Alprazolam, a triazolobenzodiazepine, undergoes hepatic microsomal oxidation to form two primary metabolites: this compound and 4-hydroxyalprazolam.[1][2] While 4-hydroxyalprazolam is the major metabolite, this compound is pharmacologically active, contributing to the overall therapeutic and potential side effects of the parent drug.[3][4][5] The enzymes primarily responsible for this metabolic conversion belong to the cytochrome P450 3A subfamily.[6][1][7][8][9][10]

The Role of CYP3A Isoforms

The CYP3A subfamily, particularly CYP3A4 and CYP3A5, are the main catalysts in the hydroxylation of alprazolam.[6][1][7][8][9][10] While both enzymes can produce this compound, there is evidence suggesting a degree of selectivity. Several studies indicate that CYP3A5 exhibits a higher intrinsic clearance for the formation of this compound compared to CYP3A4.[4][9] Conversely, CYP3A4 appears to preferentially form 4-hydroxyalprazolam.[3][4][9] One study even suggests that CYP3A4 is the major enzyme in the overall metabolism of alprazolam in vivo, with CYP3A5 playing a less significant role.[8][11] More recent comparative studies of all four human CYP3A enzymes have reinforced the finding that CYP3A5 is the most significant producer of this compound.[9][12][13]

Other CYP3A isoforms, such as CYP3A7 and CYP3A43, are also capable of metabolizing alprazolam to its hydroxylated derivatives, though their contribution in the liver is generally considered to be minor.[3][9] Notably, CYP3A43 is expressed at higher levels in the brain, where it may play a more significant role in the local formation of the active this compound metabolite.[3]

Quantitative Metabolic Data

The following tables summarize key quantitative data regarding the metabolism of alprazolam, providing a comparative look at enzyme kinetics and metabolite formation ratios.

| Parameter | Value | Species | System | Reference |

| Km for this compound formation | 63 - 441 µM | Human | Liver Microsomes | [2][14] |

| Km for 4-hydroxyalprazolam formation | 170 - 305 µM | Human | Liver Microsomes | [2][14] |

Table 1: Michaelis-Menten Constants (Km) for Alprazolam Hydroxylation.

| Enzyme | Relative Activity/Clearance | Metabolite | System | Reference |

| CYP3A4 | ~2-fold faster formation than CYP3A5 | 4-hydroxyalprazolam | Recombinant Human CYP | [4][9] |

| CYP3A5 | ~3-fold higher clearance than CYP3A4 | This compound | Recombinant Human CYP | [4][9] |

| CYP3A5 | Major producer | This compound | Recombinant Human CYP (all 4 isoforms) | [9][12][13] |

| Human Liver Microsomes | 7 to 17-fold higher formation | 4-hydroxyalprazolam vs. This compound | Human Liver Microsomes | [2][14] |

Table 2: Comparative Enzyme Activity and Metabolite Formation Ratios.

Experimental Protocols

The characterization of the alprazolam metabolic pathway has been achieved through a variety of in vitro experimental approaches. Below are detailed methodologies for key experiments.

In Vitro Metabolism using Human Liver Microsomes

This protocol is designed to assess the formation of alprazolam metabolites in a system that contains a broad spectrum of drug-metabolizing enzymes.

-

Preparation of Incubation Mixture:

-

In a microcentrifuge tube, combine human liver microsomes (typically 0.1-0.5 mg/mL protein concentration) with a potassium phosphate buffer (e.g., 100 mM, pH 7.4).

-

Add alprazolam from a stock solution (e.g., in methanol or DMSO, ensuring the final solvent concentration is low, typically <1%) to achieve the desired substrate concentration.

-

Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes) to allow for temperature equilibration.

-

-

Initiation of the Metabolic Reaction:

-

Initiate the reaction by adding a NADPH-generating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) or NADPH to the pre-warmed mixture.

-

-

Incubation:

-

Incubate the reaction mixture at 37°C in a shaking water bath for a specified time (e.g., 15-60 minutes). The incubation time should be within the linear range of metabolite formation.

-

-

Termination of the Reaction:

-

Stop the reaction by adding a cold organic solvent, such as acetonitrile or methanol, often containing an internal standard for analytical quantification.

-

-

Sample Preparation for Analysis:

-

Vortex the terminated reaction mixture and centrifuge to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube for analysis. The sample may be further concentrated by evaporation and reconstitution in the mobile phase.

-

-

Analytical Quantification:

Metabolism Studies with Recombinant Human CYP Enzymes

This protocol allows for the investigation of the specific contribution of individual CYP isoforms to alprazolam metabolism.

-

Reaction System Preparation:

-

Prepare a reaction mixture containing a specific recombinant human CYP enzyme (e.g., CYP3A4 or CYP3A5 expressed in insect cells or yeast), cytochrome P450 reductase, and in some cases, cytochrome b5, in a suitable buffer (e.g., potassium phosphate buffer, pH 7.4).[3][4][9]

-

Add alprazolam to the desired final concentration.

-

-

Reaction Initiation and Incubation:

-

Pre-warm the mixture to 37°C.

-

Initiate the reaction by the addition of a NADPH-generating system or NADPH.

-

Incubate at 37°C for a defined period.

-

-

Reaction Termination and Sample Processing:

-

Terminate the reaction and process the samples as described in the human liver microsome protocol (steps 4 and 5).

-

-

Analysis:

-

Quantify the formation of this compound using an appropriate analytical technique to determine the activity of the specific CYP isoform.

-

Mandatory Visualization

The following diagrams illustrate the metabolic pathway of alprazolam and a general workflow for its in vitro metabolism studies.

Caption: Metabolic conversion of alprazolam to its primary metabolites.

Caption: A generalized workflow for studying alprazolam metabolism in vitro.

References

- 1. Alprazolam - Wikipedia [en.wikipedia.org]

- 2. karger.com [karger.com]

- 3. Drug Metabolism in Human Brain: High Levels of Cytochrome P4503A43 in Brain and Metabolism of Anti-Anxiety Drug Alprazolam to Its Active Metabolite - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Differential metabolism of alprazolam by liver and brain cytochrome (P4503A) to pharmacologically active metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Alprazolam pharmacokinetics, metabolism, and plasma levels: clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Alprazolam - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. openarchive.ki.se [openarchive.ki.se]

- 9. Changes in Alprazolam Metabolism by CYP3A43 Mutants - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ClinPGx [clinpgx.org]

- 11. THE ROLE OF CYP 3 A 4 / 5 IN ALPRAZOLAM METABOLISM | Semantic Scholar [semanticscholar.org]

- 12. Changes in Alprazolam Metabolism by CYP3A43 Mutants | MDPI [mdpi.com]

- 13. Changes in Alprazolam Metabolism by CYP3A43 Mutants [ouci.dntb.gov.ua]

- 14. Alprazolam metabolism in vitro: studies of human, monkey, mouse, and rat liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Analytical Methods Used for the Detection and Quantification of Benzodiazepines - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Quantification of alprazolam in serum or plasma by liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Metabolic interaction between ethanol, high-dose alprazolam and its two main metabolites using human liver microsomes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of alpha-Hydroxyalprazolam in Human Plasma

Audience: This document is intended for researchers, scientists, and drug development professionals involved in pharmacokinetic studies, drug metabolism research, and clinical or forensic toxicology requiring a reliable method for the quantification of alpha-hydroxyalprazolam.

Introduction:

This compound is the primary active metabolite of alprazolam, a widely prescribed benzodiazepine for the management of anxiety and panic disorders. Accurate quantification of this compound in biological matrices is crucial for pharmacokinetic assessments, therapeutic drug monitoring, and forensic investigations. This application note details a highly sensitive and specific Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the determination of this compound in human plasma. The described protocol offers a reliable and reproducible workflow from sample preparation to data analysis.

Experimental Protocols

1. Sample Preparation: Liquid-Liquid Extraction

This protocol outlines a common and effective method for extracting this compound from a plasma matrix.

-

Materials:

-

Human plasma samples

-

This compound analytical standard

-

This compound-d5 (or other suitable deuterated analog) as an internal standard (IS)

-

Saturated sodium borate buffer (pH 9)

-

Toluene/Methylene Chloride (7:3, v/v) extraction solvent

-

Methanol (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Microcentrifuge tubes (1.5 mL)

-

Pipettes and tips

-

Vortex mixer

-

Centrifuge

-

Nitrogen evaporator

-

-

Procedure:

-

Pipette 200 µL of human plasma into a 1.5 mL microcentrifuge tube.

-

Spike with an appropriate amount of internal standard (e.g., this compound-d5).

-

Add 100 µL of saturated sodium borate buffer (pH 9) and vortex briefly.

-

Add 1 mL of the toluene/methylene chloride (7:3, v/v) extraction solvent.

-

Vortex vigorously for 2 minutes to ensure thorough mixing.

-

Centrifuge at 10,000 x g for 5 minutes to separate the aqueous and organic layers.

-

Carefully transfer the upper organic layer to a clean tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 60:40 methanol:water with 0.1% formic acid).[1][2]

-

Vortex briefly and transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

-

2. Liquid Chromatography (LC) Method

-

Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Analytical Column: A reversed-phase C18 column (e.g., 50 mm x 2.1 mm, 3.5 µm particle size) is commonly used.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Methanol with 0.1% formic acid.

-

Injection Volume: 5-10 µL.

-

Column Temperature: 40°C.

-

Gradient Program: An isocratic elution with 60% Mobile Phase B is often sufficient.[1][2][3][4] Alternatively, a gradient can be employed for improved separation from other matrix components.

3. Mass Spectrometry (MS/MS) Method

-

Instrumentation: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Ionization Mode: Positive Electrospray Ionization (ESI+).[5][6]

-

Scan Type: Multiple Reaction Monitoring (MRM).[6]

-

Key Parameters:

-

Capillary Voltage: Optimized for the specific instrument, typically in the range of 3-5 kV.

-

Source Temperature: ~150°C.

-

Desolvation Temperature: ~500°C.

-

Gas Flow Rates: Optimized for the instrument (e.g., Cone gas, Desolvation gas).

-

Data Presentation

Table 1: Mass Spectrometry Parameters for this compound and a Common Internal Standard.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| This compound | 325.1 | 297.1 | 28 |

| 176.0 | 32 | ||

| This compound-d5 (IS) | 330.1 | 302.1 | 28 |

Note: Collision energies should be optimized for the specific instrument being used.[5]

Table 2: Summary of Method Performance Characteristics.

| Parameter | Typical Value |

| Linearity Range | 0.05 - 50 ng/mL |

| Lower Limit of Quantification (LLOQ) | 0.05 ng/mL[1][2][3][4] |

| Intra-assay Precision (%CV) | ≤ 8.4%[1][3][4] |

| Inter-assay Precision (%CV) | ≤ 9.6%[1][3][4] |

| Accuracy (% Bias) | Within ± 6.6%[1][3][4] |

Mandatory Visualization

Caption: Workflow for the LC-MS/MS quantification of this compound.

References

- 1. Quantitation of alprazolam and this compound in human plasma using liquid chromatography electrospray ionization MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. [PDF] Quantitation of alprazolam and this compound in human plasma using liquid chromatography electrospray ionization MS-MS. | Semantic Scholar [semanticscholar.org]

- 4. academic.oup.com [academic.oup.com]

- 5. Development and validation of a liquid chromatography tandem mass spectrometry method for the analysis of 53 benzodiazepines in illicit drug samples - PMC [pmc.ncbi.nlm.nih.gov]

- 6. LC-MS/MS analysis of 13 benzodiazepines and metabolites in urine, serum, plasma, and meconium - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the GC-MS Analysis of α-Hydroxyalprazolam in Urine

Introduction

Alpha-hydroxyalprazolam is the primary urinary metabolite of alprazolam, a widely prescribed benzodiazepine for anxiety and panic disorders. The detection and quantification of α-hydroxyalprazolam in urine are crucial in clinical toxicology, forensic investigations, and drug metabolism studies. Gas chromatography-mass spectrometry (GC-MS) is a robust and reliable analytical technique for this purpose, offering high sensitivity and specificity. This document provides detailed application notes and protocols for the analysis of α-hydroxyalprazolam in urine using GC-MS.

Metabolic Pathway of Alprazolam

Alprazolam is extensively metabolized in the body, primarily by oxidation, to form α-hydroxyalprazolam and 4-hydroxyalprazolam. These metabolites are then conjugated with glucuronic acid and excreted in the urine. The detection of α-hydroxyalprazolam is a reliable indicator of alprazolam use.

Caption: Metabolic pathway of alprazolam to urinary excretion.

Experimental Protocols

A common workflow for the GC-MS analysis of α-hydroxyalprazolam in urine involves enzymatic hydrolysis, solid-phase extraction (SPE), derivatization, and subsequent analysis by GC-MS.

Caption: General workflow for GC-MS analysis of α-hydroxyalprazolam.

Protocol 1: Solid-Phase Extraction and Silylation

This protocol is a widely used method for the extraction and derivatization of α-hydroxyalprazolam from urine.[1][2][3][4]

1. Sample Pre-treatment (Enzymatic Hydrolysis):

-

To 1 mL of urine, add an internal standard (e.g., α-hydroxyalprazolam-d5).[3][5][6]

-

Add 2 mL of 0.1 M sodium acetate buffer (pH 5.0).

-

Add 50 µL of β-glucuronidase enzyme.

-

Incubate the mixture at 55-65°C for 1 to 3 hours to hydrolyze the glucuronide conjugate.[5]

-

Allow the sample to cool to room temperature.

2. Solid-Phase Extraction (SPE):

-

Condition a mixed-mode SPE cartridge with sequential washes of methanol, deionized water, and 0.1 M phosphate buffer (pH 6.0).

-

Load the hydrolyzed urine sample onto the SPE cartridge.

-

Wash the cartridge with deionized water, followed by a mixture of water and acetonitrile.

-

Dry the cartridge thoroughly under a stream of nitrogen or vacuum.

-

Elute the analyte with a mixture of methylene chloride, methanol, and ammonium hydroxide.[5]

3. Derivatization:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40-55°C.[5]

-

Reconstitute the dried extract in a small volume of ethyl acetate.

-

Add a silylating agent, such as N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSFTA).[1][2][3][4]

-

Heat the mixture at 65-70°C for 20-30 minutes to form the tert-butyldimethylsilyl (TBDMS) derivative.[5]

4. GC-MS Analysis:

-

Inject an aliquot of the derivatized sample into the GC-MS system.

-

Typical GC column: A non-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase.

-

Oven temperature program: Start at an initial temperature of around 150°C, ramp up to approximately 300°C.

-

Carrier gas: Helium or hydrogen.

-

MS detection: Operate in selected ion monitoring (SIM) mode for enhanced sensitivity and specificity. Monitor characteristic ions for the TBDMS derivative of α-hydroxyalprazolam and the internal standard.

Quantitative Data Summary

The following tables summarize the quantitative parameters reported in various studies for the GC-MS analysis of α-hydroxyalprazolam in urine.

Table 1: Linearity and Quantitation Limits

| Analyte | Linearity Range (ng/mL) | Limit of Quantitation (LOQ) (ng/mL) | Reference |

| α-Hydroxyalprazolam | 50 - 2000 | < 10 | [3][7] |

| α-Hydroxyalprazolam | 20 - 1000 | Not specified | [5] |

Table 2: Precision Data

| Analyte | Concentration (ng/mL) | Within-Run Precision (%CV) | Between-Run Precision (%CV) | Reference |

| α-Hydroxyalprazolam | 100 | < 3% | Not specified | [3] |

| α-Hydroxyalprazolam | 200 | < 5% | ≤ 11% | [7] |

Table 3: Recovery Data

| Analyte | Extraction Method | Recovery (%) | Reference |

| α-Hydroxyalprazolam | Solid-Phase Extraction | > 73% | [3] |

| α-Hydroxyalprazolam | Solid-Phase Extraction | > 90% | [7] |

Alternative and Complementary Methods

While GC-MS is a well-established method, other techniques can also be employed for the analysis of α-hydroxyalprazolam.

Acetylation Derivatization

An alternative to silylation is acetylation using acetic anhydride and pyridine. This method can also produce stable derivatives suitable for GC-MS analysis.[8]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS has emerged as a powerful alternative to GC-MS.[9] It often requires less extensive sample preparation, as derivatization is typically not necessary, and can offer shorter analysis times.[9] However, matrix effects can be a more significant challenge in LC-MS/MS and require careful management, often through the use of deuterated internal standards.[9]

Caption: Comparison of GC-MS and LC-MS/MS for α-hydroxyalprazolam analysis.

Conclusion

The GC-MS method detailed in these application notes provides a reliable and sensitive approach for the quantification of α-hydroxyalprazolam in urine. Proper sample preparation, including enzymatic hydrolysis and solid-phase extraction, followed by derivatization, is key to achieving accurate and reproducible results. While GC-MS remains a gold standard, laboratories may also consider LC-MS/MS as a viable alternative, depending on their specific needs and instrumentation availability. The choice of method should be guided by factors such as required sensitivity, sample throughput, and available resources.

References

- 1. Quantitation of benzodiazepines in blood and urine using gas chromatography-mass spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Quantitation of Benzodiazepines in Blood and Urine Using Gas Chromatography-Mass Spectrometry (GC-MS) | Springer Nature Experiments [experiments.springernature.com]

- 3. GC/MS analysis of five common benzodiazepine metabolites in urine as tert-butyl-dimethylsilyl derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. merckmillipore.com [merckmillipore.com]

- 5. scispace.com [scispace.com]

- 6. GC-MS confirmation of urinary benzodiazepine metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Urinalysis of this compound, alpha-hydroxytriazolam, and other benzodiazepine compounds by GC/EIMS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Sensitive gas chromatographic--mass spectrometric screening of acetylated benzodiazepines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Comparison of LC-MS-MS and GC-MS Analysis of Benzodiazepine Compounds Included in the Drug Demand Reduction Urinalysis Program - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Solid-Phase Extraction Protocol for Alpha-Hydroxyalprazolam

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alpha-hydroxyalprazolam is the primary active metabolite of alprazolam, a widely prescribed benzodiazepine for anxiety and panic disorders. Accurate and reliable quantification of this compound in biological matrices is crucial for clinical and forensic toxicology, as well as for pharmacokinetic studies. Solid-phase extraction (SPE) is a widely adopted technique for the sample cleanup and concentration of this compound from complex biological matrices prior to analysis by methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). This application note provides a detailed protocol for the solid-phase extraction of this compound from human urine and plasma.

Data Presentation

The following table summarizes the quantitative data for the solid-phase extraction of this compound from various biological matrices as reported in the scientific literature.

| Biological Matrix | SPE Sorbent | Recovery (%) | Limit of Quantification (LOQ) | Analytical Method | Reference |

| Urine | Polymer-based mixed-mode | 56-83% (for various benzodiazepines) | 0.002-0.01 µM | LC-MS/MS | [1][2] |

| Oral Fluid | Varian Bond Elut | >83% | 0.1-1.0 ng/mL | LC-MS/MS | [3] |

| Plasma | Not specified | Not specified | 0.05 ng/mL | HPLC-MS/MS | [4][5] |

| Blood | Strong cation exchange (SCX) | Not specified | 5 ng/mL (for a panel of benzodiazepines) | LC-MS/MS | [6] |

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the solid-phase extraction of this compound from biological samples.

Experimental Protocols

This section provides a detailed solid-phase extraction protocol for this compound from human urine. This protocol is a composite based on common practices found in the literature.[1][2][7][8][9]

Materials:

-

SPE Cartridges: Mixed-mode cation exchange (e.g., Oasis MCX) or C18 cartridges.

-

Reagents:

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Deionized water

-

Formic acid

-

Ammonium hydroxide

-

β-glucuronidase (from E. coli or Helix pomatia)

-

Phosphate buffer or ammonium acetate buffer

-

Internal Standard (e.g., this compound-d5)

-

Protocol using Mixed-Mode Cation Exchange Cartridges:

-

Sample Pre-treatment (for Urine):

-

To 1 mL of urine sample, add an appropriate amount of internal standard.

-

Add 1 mL of acetate buffer (pH 5.0) containing β-glucuronidase.

-

Vortex mix and incubate at 60°C for 1-2 hours for enzymatic hydrolysis of glucuronidated metabolites.[1][2]

-

After incubation, cool the sample to room temperature and centrifuge to pellet any precipitates.

-

Add phosphoric acid to the supernatant to acidify the sample.[8][9]

-

-

SPE Cartridge Conditioning:

-

Condition the mixed-mode SPE cartridge by passing 2 mL of methanol followed by 2 mL of deionized water. Ensure the sorbent does not go dry before sample loading.

-

-

Sample Loading:

-

Load the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate (approximately 1-2 mL/min).

-

-

Washing:

-

Wash the cartridge with 2 mL of 0.1 M hydrochloric acid or a weak organic solvent solution (e.g., 5% methanol in water) to remove polar interferences.

-

Follow with a wash of 2 mL of a non-polar solvent like hexane or a stronger organic solvent like methanol to remove non-polar interferences.

-

-

Elution:

-

Elute the this compound and other benzodiazepines using 2 mL of a basic organic solvent mixture. A common elution solvent is 5% ammonium hydroxide in a mixture of ethyl acetate and isopropanol or methanol.[7]

-

-

Post-Elution Processing:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

-

Reconstitute the dried residue in a small volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.[10]

-

Vortex the reconstituted sample and transfer it to an autosampler vial for analysis.

-

Note: This protocol serves as a general guideline. Optimization of wash and elution solvent compositions and volumes may be necessary depending on the specific SPE cartridge, sample matrix, and analytical instrumentation used. Always validate the method for accuracy, precision, recovery, and matrix effects.

References

- 1. Determination of benzodiazepines in human urine using solid-phase extraction and high-performance liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Simultaneous analysis of 14 benzodiazepines in oral fluid by solid-phase extraction and LC-MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Quantitation of alprazolam and this compound in human plasma using liquid chromatography electrospray ionization MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. [PDF] Quantitation of alprazolam and this compound in human plasma using liquid chromatography electrospray ionization MS-MS. | Semantic Scholar [semanticscholar.org]

- 6. itspsolutions.com [itspsolutions.com]

- 7. nyc.gov [nyc.gov]

- 8. waters.com [waters.com]

- 9. lcms.labrulez.com [lcms.labrulez.com]

- 10. biotage.com [biotage.com]

Application Note: Liquid-Liquid Extraction of α-Hydroxyalprazolam from Human Plasma

Introduction

α-Hydroxyalprazolam is the primary active metabolite of alprazolam, a widely prescribed benzodiazepine for the treatment of anxiety and panic disorders. Accurate quantification of α-hydroxyalprazolam in plasma is crucial for pharmacokinetic and toxicological studies. This application note details a robust and sensitive liquid-liquid extraction (LLE) method for the isolation of α-hydroxyalprazolam from human plasma, followed by quantitative analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocol is based on a validated method and is suitable for researchers in drug metabolism, clinical chemistry, and forensic toxicology.[1][2][3]

Principle

This method employs a liquid-liquid extraction technique to separate α-hydroxyalprazolam from plasma matrix components. The plasma sample is first basified to ensure the analyte is in its non-ionized form, which enhances its solubility in an organic solvent. A mixture of toluene and methylene chloride is used as the extraction solvent. After vigorous mixing and centrifugation, the organic layer containing the analyte is separated, evaporated to dryness, and the residue is reconstituted in a mobile phase-compatible solution for LC-MS/MS analysis. Deuterated internal standards are used to ensure accuracy and precision.[1][2][3][4]

Experimental Protocols

Materials and Reagents

-

α-Hydroxyalprazolam certified reference standard

-

α-Hydroxyalprazolam-d5 internal standard

-

Human plasma (K2EDTA)

-

Toluene (HPLC grade)

-

Methylene chloride (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Saturated sodium borate buffer (pH ~9)

-

Deionized water

-

Microcentrifuge tubes (1.5 mL and 2.0 mL)

-

Pipettes and tips

-

Vortex mixer

-

Centrifuge

-

Nitrogen evaporator

-

LC-MS/MS system with an electrospray ionization (ESI) source

Sample Preparation and Extraction Protocol

-

Sample Thawing: Thaw frozen plasma samples at room temperature. Vortex gently to ensure homogeneity.

-

Internal Standard Spiking: To 1.0 mL of plasma sample in a clean centrifuge tube, add 50 µL of the internal standard solution (containing deuterated alprazolam and α-hydroxyalprazolam).[4]

-

Equilibration: Vortex the mixture and allow it to equilibrate for at least 30 minutes.[4]

-

pH Adjustment: Add 1.0 mL of saturated sodium borate buffer (pH ~9) to the plasma sample.[4][5] Vortex to mix. This step adjusts the sample to an alkaline pH.[1][2][3][4]

-

Liquid-Liquid Extraction:

-

Solvent Evaporation:

-

Carefully transfer the upper organic layer to a clean tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at room temperature.

-

-

Reconstitution: Reconstitute the dried extract residue in 100 µL of the HPLC mobile phase, which consists of a 60:40 mixture of methanol and water containing 0.1% formic acid.[1][2][3][4] Vortex to ensure complete dissolution.

-

Analysis: Transfer the reconstituted sample to an autosampler vial for injection into the LC-MS/MS system.

Data Presentation

The following tables summarize the quantitative performance of the described liquid-liquid extraction and subsequent LC-MS/MS analysis method for α-hydroxyalprazolam.

Table 1: Assay Performance Characteristics

| Parameter | α-Hydroxyalprazolam |

| Lower Limit of Quantification (LLOQ) | 0.05 ng/mL[1][2][3][4] |

| Linearity Range | 0.05 - 50 ng/mL[1][2][3][4] |

| Correlation Coefficient (r²) | >0.99 |

Table 2: Intra- and Inter-Assay Precision and Accuracy

| Analyte | Concentration (ng/mL) | Intra-Assay %CV (n=5) | Inter-Assay %CV (n=5, 3 days) | Accuracy (%) |

| α-Hydroxyalprazolam | 2.0 | ≤ 8.4[1][2][3] | 9.6[1][2][3] | ≤ +/- 6.6[1][2][3][4] |

| 5.0 | ≤ 8.4[1][2][3] | 9.2[1][2][3] | ≤ +/- 6.6[1][2][3][4] | |

| 20.0 | ≤ 8.4[1][2][3] | 7.8[1][2][3] | ≤ +/- 6.6[1][2][3][4] |

Mandatory Visualization

Experimental Workflow Diagram

References

- 1. Quantitation of alprazolam and alpha-hydroxyalprazolam in human plasma using liquid chromatography electrospray ionization MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. [PDF] Quantitation of alprazolam and this compound in human plasma using liquid chromatography electrospray ionization MS-MS. | Semantic Scholar [semanticscholar.org]

- 4. scispace.com [scispace.com]

- 5. Determination of alprazolam and this compound in human plasma by gas chromatography/negative-ion chemical ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Derivatization of α-Hydroxyalprazolam for Enhanced GC-MS Analysis

Introduction

α-Hydroxyalprazolam is the primary active metabolite of alprazolam, a widely prescribed benzodiazepine for anxiety and panic disorders. Accurate and sensitive quantification of α-Hydroxyalprazolam in biological matrices is crucial for clinical and forensic toxicology. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for this purpose, but the polar nature of α-Hydroxyalprazolam, due to its hydroxyl group, necessitates a derivatization step to improve its chromatographic properties and thermal stability. This application note details protocols for the derivatization of α-Hydroxyalprazolam to enhance its volatility and produce characteristic mass spectra for reliable GC-MS analysis.

The primary goal of derivatization is to replace the active hydrogen in the hydroxyl group with a nonpolar protecting group. This process decreases the polarity of the analyte, reduces peak tailing, and improves its thermal stability in the GC injector and column. The most common derivatization techniques for α-Hydroxyalprazolam are silylation and acylation.

Mechanism of Action of Alprazolam

Alprazolam, the parent drug of α-Hydroxyalprazolam, exerts its anxiolytic effects by modulating the gamma-aminobutyric acid (GABA) type A receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. The following diagram illustrates this mechanism.

Experimental Protocols

This section provides detailed protocols for the extraction and derivatization of α-Hydroxyalprazolam from biological matrices prior to GC-MS analysis.

Sample Preparation: Solid-Phase Extraction (SPE)

Solid-phase extraction is a common and effective method for isolating benzodiazepines and their metabolites from complex matrices like urine and blood.[1][2]

Workflow for Solid-Phase Extraction

Protocol:

-

Enzymatic Hydrolysis (for urine samples): To account for conjugated metabolites, urine specimens may be subjected to enzyme hydrolysis prior to extraction.[2]

-

SPE Cartridge Conditioning: Condition a mixed-mode solid-phase extraction cartridge according to the manufacturer's instructions.

-

Sample Loading: Fortify the sample with a deuterated internal standard (e.g., α-hydroxyalprazolam-D5) and load it onto the conditioned SPE cartridge.[1][3]

-

Washing: Wash the cartridge with appropriate solvents to remove interfering substances.

-

Elution: Elute the α-Hydroxyalprazolam and other benzodiazepines using a suitable organic solvent.

-

Evaporation: Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitution: Reconstitute the dried extract in a small volume of a suitable solvent (e.g., ethyl acetate) before derivatization.

Derivatization Methods

The choice of derivatizing reagent is critical for successful GC-MS analysis. Silylation is the most widely used technique for α-Hydroxyalprazolam.[4][5]

a) Silylation with N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA)

This method produces stable tert-butyldimethylsilyl (TBDMS) derivatives.[1][2]

Protocol:

-

To the dried extract, add the silylating agent N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA).[2]

-

Cap the vial and vortex to mix.

-